molecular formula C21H17NO3 B5539484 N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide CAS No. 5928-02-9

N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide

Cat. No. B5539484
CAS RN: 5928-02-9
M. Wt: 331.4 g/mol
InChI Key: XVXXDUJPCKHVKO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds typically involves complex organic reactions, including direct acylation, cyclocondensation, and modifications of existing scaffolds. For instance, the synthesis of benzamide derivatives through direct acylation reactions demonstrates the versatility of this approach in creating compounds with specific functionalities (Younes et al., 2020).

Molecular Structure Analysis

X-ray crystallography and spectroscopic methods are pivotal in determining the molecular structure of chemical compounds. Studies on similar molecules have shown that crystallographic analysis can reveal detailed information about the arrangement of atoms, molecular geometry, and intermolecular interactions, which are crucial for understanding the chemical behavior of compounds (Attia et al., 2014).

Chemical Reactions and Properties

Chemical properties of compounds like "N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide" can be explored through reactions such as acylation, phosphorylation, and cyclization. These reactions not only expand the chemical diversity of the compounds but also enhance their potential applications in medicinal chemistry and material science (Talupur et al., 2021).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystalline structure, are essential for their application in real-world scenarios. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can provide valuable information about the thermal stability and phase transitions of these compounds.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, are critical for understanding the potential applications of these compounds. Studies involving density functional theory (DFT) calculations and spectroscopic analyses can shed light on the electronic structure, charge distribution, and potential reactivity patterns of these molecules (Demir et al., 2015).

Scientific Research Applications

Catalytic Assemblies and Synthesis

The synthesis and catalytic applications of compounds structurally related to N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide have been extensively studied. For instance, the development of rigid P-chiral phosphine ligands incorporating tert-butylmethylphosphino groups has demonstrated significant advancements in the field of asymmetric hydrogenation of functionalized alkenes. These ligands, including derivatives like 1,2-bis(tert-butylmethylphosphino)benzene and 1,2-bis(tert-butylmethylphosphino)-4,5-(methylenedioxy)benzene, have shown excellent enantioselectivities and high catalytic activities in the synthesis of chiral pharmaceutical ingredients, highlighting their practical utility in medicinal chemistry (Imamoto et al., 2012).

Antimicrobial and Antioxidant Activities

The synthesis and characterization of benzamide derivatives, including those structurally related to N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide, have been explored for their potential biological activities. Studies have shown that certain benzamide compounds exhibit promising antimicrobial and antioxidant activities, making them of interest for further applications in the field of medicinal chemistry. These compounds have been tested against various pathogens and have shown to possess the potential to bind to nucleotide protein targets, which is crucial for developing new therapeutic agents (Saeed et al., 2015).

Metabolic Studies

Metabolic studies on compounds similar to N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydro-5-acenaphthylenecarboxamide have provided insights into their biotransformation and the identification of metabolites. These studies are essential for understanding the pharmacokinetic properties of these compounds and their metabolic pathways in the body. Research on synthetic opioids, for instance, has involved assessing metabolic stability in human liver microsomes and identifying metabolites after incubation with human hepatocytes. Such studies contribute to the detection of these compounds in forensic samples and the development of targeted drug delivery systems (Wohlfarth et al., 2016).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c23-21(22-11-13-4-9-18-19(10-13)25-12-24-18)17-8-7-15-6-5-14-2-1-3-16(17)20(14)15/h1-4,7-10H,5-6,11-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXXDUJPCKHVKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350118
Record name ST005941
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-1,2-dihydroacenaphthylene-5-carboxamide

CAS RN

5928-02-9
Record name ST005941
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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